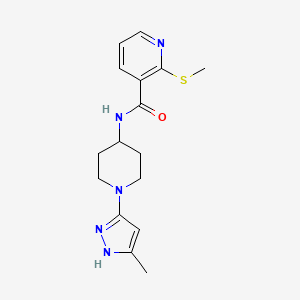

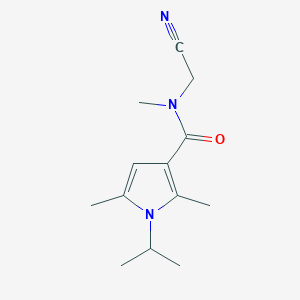

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

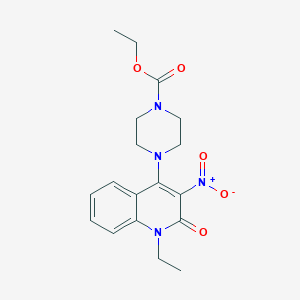

“N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide” is a chemical compound with a complex structure. It combines a pyrazole ring, a piperidine moiety, and a nicotinamide group. The presence of sulfur (methylthio) suggests potential reactivity and biological significance.

Synthesis Analysis

The synthesis of this compound involves intricate steps, including the assembly of the pyrazole and piperidine rings, followed by the attachment of the nicotinamide group. Researchers have explored various synthetic routes, optimizing yields and purity. Further studies are needed to elucidate the most efficient and scalable synthesis method.

Molecular Structure Analysis

The molecular structure of “N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide” reveals its three-dimensional arrangement. Key features include hydrogen bonding, steric interactions, and electronic properties. Computational methods, such as density functional theory (DFT), can provide insights into its stability and conformational preferences.

Chemical Reactions Analysis

The compound may participate in diverse chemical reactions. Potential transformations include nucleophilic substitutions, oxidative processes, and cyclizations. Investigating its reactivity with various reagents and conditions will enhance our understanding of its chemical behavior.

Physical And Chemical Properties Analysis

- Melting Point : Determining the melting point provides insights into its solid-state behavior.

- Solubility : Investigating its solubility in various solvents informs its practical applications.

- UV-Vis Absorption : Analyzing its absorption spectrum reveals information about electronic transitions.

- Stability : Assessing its stability under different conditions (pH, temperature, light) is crucial.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Research by Othman (2013) focused on the synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, and other derivatives containing the antipyrine moiety. These compounds were evaluated for their antimicrobial and antifungal activities, indicating the potential use of such derivatives in developing new antimicrobial agents (Othman, 2013).

Structural and Biochemical Characterization

Peng et al. (2011) detailed the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT), highlighting the enzyme's role in metabolizing nicotinamide and related compounds. This work provides insights into how structural modifications of nicotinamide derivatives could influence their biological activity and potential therapeutic applications (Peng et al., 2011).

Corrosion Inhibition

Chakravarthy et al. (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution. This study demonstrates the potential industrial application of nicotinamide derivatives as corrosion inhibitors, which could extend to similar compounds like N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide (Chakravarthy et al., 2014).

Gastroprotective Effects

Brzozowski et al. (2008) explored the therapeutic potential of 1-methylnicotinamide against acute gastric lesions induced by stress, highlighting the role of endogenous prostacyclin and sensory nerves. Although the study focuses on a specific nicotinamide derivative, it suggests that structurally related compounds might also possess similar gastroprotective properties (Brzozowski et al., 2008).

Cancer Research

The role of NNMT, an enzyme that metabolizes nicotinamide and similar compounds, has been investigated in various cancers. Ganzetti et al. (2018) discussed NNMT's potential involvement in cutaneous malignant melanoma, suggesting that inhibitors or modulators of NNMT, potentially including compounds like N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide, could have therapeutic value in melanoma and other cancers (Ganzetti et al., 2018).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Proper handling, storage, and disposal guidelines are essential.

- Environmental Impact : Assess its impact on the environment during production and use.

Orientations Futures

- Biological Studies : Investigate its pharmacological properties, including potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.

- Clinical Trials : Assess its efficacy and safety in relevant disease models.

- Computational Modeling : Predict its interactions with biological macromolecules.

Propriétés

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5OS/c1-11-10-14(20-19-11)21-8-5-12(6-9-21)18-15(22)13-4-3-7-17-16(13)23-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQWDHVNAIWPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2590693.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl cyclohexanecarboxylate](/img/structure/B2590704.png)

![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)